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molecular formula C12H12O4 B8400105 4-Acetoxybenzyl acrylate

4-Acetoxybenzyl acrylate

Cat. No. B8400105
M. Wt: 220.22 g/mol
InChI Key: VXBBOSPRLNDDAE-UHFFFAOYSA-N
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Patent
US06001932

Procedure details

1400 g of isopropyl ether, 100 g of 4-hydroxybenzyl acrylate and 53 g of pyridine were charged into a separable flask of the same type as used in Reference Example 1, and the flask inside gas was replaced with a nitrogen gas over 30 minutes, while ice cooling the flask. Then, 125 g of acetic anhydride was dropwise added thereto at 3° C. over 2 hours, and stirring was continued at room temperature for 3 hours. After completion of the reaction, the reaction mixture was washed with 0.5N hydrochloric acid and then with water. By distilling off isopropyl ether from the reaction mixture, 113 g of 4-acetoxybenzyl acrylate of the following chemical formula was obtained (yield:91%): ##STR12##
Quantity
1400 g
Type
reactant
Reaction Step One
Name
4-hydroxybenzyl acrylate
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
53 g
Type
solvent
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([O:4]C(C)C)(C)[CH3:2].[C:8]([O:12][CH2:13][C:14]1[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=1)(=[O:11])[CH:9]=[CH2:10].C(OC(=O)C)(=O)C>N1C=CC=CC=1>[C:8]([O:12][CH2:13][C:14]1[CH:15]=[CH:16][C:17]([O:20][C:1](=[O:4])[CH3:2])=[CH:18][CH:19]=1)(=[O:11])[CH:9]=[CH2:10]

Inputs

Step One
Name
Quantity
1400 g
Type
reactant
Smiles
C(C)(C)OC(C)C
Name
4-hydroxybenzyl acrylate
Quantity
100 g
Type
reactant
Smiles
C(C=C)(=O)OCC1=CC=C(C=C1)O
Name
Quantity
53 g
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
125 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 3° C. over 2 hours
Duration
2 h
WAIT
Type
WAIT
Details
was continued at room temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
WASH
Type
WASH
Details
the reaction mixture was washed with 0.5N hydrochloric acid
DISTILLATION
Type
DISTILLATION
Details
By distilling off isopropyl ether from the reaction mixture, 113 g of 4-acetoxybenzyl acrylate of the following chemical formula
CUSTOM
Type
CUSTOM
Details
was obtained (yield:91%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C=C)(=O)OCC1=CC=C(C=C1)OC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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